1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide
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Overview
Description
1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and diverse applications in various fields. This compound is characterized by the presence of trifluoromethyl groups, a phenylsulfanyl group, and a methanesulfonamide group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide typically involves the reaction of 4-methyl-2-(phenylsulfanyl)aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its electron-withdrawing properties, making it a strong electrophile. This allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The phenylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that further interact with biological or chemical targets .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide
- N,N-Bis(trifluoromethylsulfonyl)aniline
- N-Phenyl-trifluoromethanesulfonimide
Uniqueness
1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide stands out due to the presence of the phenylsulfanyl group, which imparts unique reactivity and potential biological activity. This differentiates it from other trifluoromethylated sulfonamides, which may lack this functional group and, consequently, its associated properties .
Properties
CAS No. |
62705-76-4 |
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Molecular Formula |
C14H12F3NO2S2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(4-methyl-2-phenylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H12F3NO2S2/c1-10-7-8-12(18-22(19,20)14(15,16)17)13(9-10)21-11-5-3-2-4-6-11/h2-9,18H,1H3 |
InChI Key |
BZXYZWFPMGBQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C(F)(F)F)SC2=CC=CC=C2 |
Origin of Product |
United States |
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